

Ferrocin A chemical structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ferrocin A	
Cat. No.:	B15563573	Get Quote

Ferrocin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

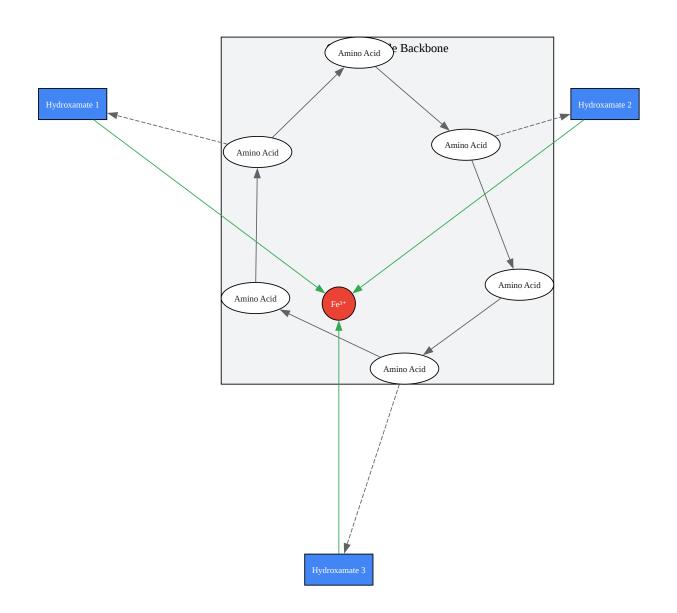
Introduction

Ferrocin A is a novel iron-containing peptide antibiotic isolated from the culture filtrate of the bacterium Pseudomonas fluorescens YK-310.[1] As a member of the ferrocins family of antibiotics, which also includes Ferrocins B, C, and D, it exhibits notable antibacterial activity, particularly against Gram-negative bacteria.[1] This technical guide provides a detailed overview of the chemical structure, characterization, and experimental protocols related to **Ferrocin A**, based on available scientific literature.

Chemical Structure and Elucidation

The definitive structure of **Ferrocin A** was elucidated through a combination of spectroscopic and degradative methods. A key feature of the ferrocins is the presence of three hydroxamate moieties that coordinate with a single ferric ion to form a stable octahedral iron complex.

Note: The detailed chemical structure, including the specific amino acid sequence and the structure of the hydroxamate-containing residues for **Ferrocin A**, is contained within the primary literature which could not be accessed in full for this guide. The following representation is a generalized structure based on the available information.



Generalized Structure of the Ferrocin A Core:

The core of **Ferrocin A** consists of a cyclic peptide backbone to which three hydroxamate-containing side chains are attached. These hydroxamate groups act as chelators for the ferric ion.

Click to download full resolution via product page

Caption: Generalized structure of **Ferrocin A**, highlighting the central iron atom.

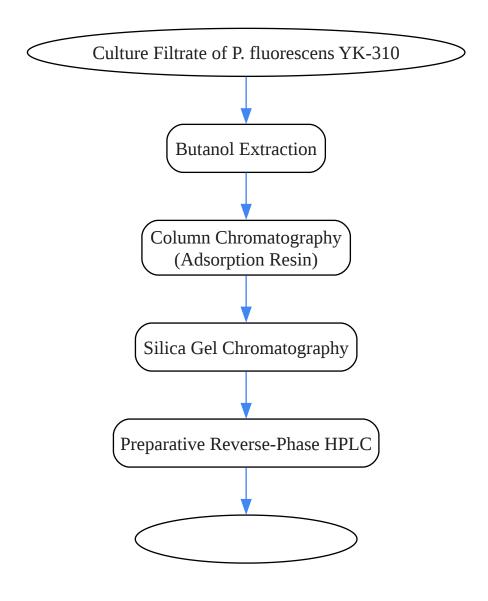
Physicochemical and Spectroscopic Characterization

Detailed quantitative data for **Ferrocin A** is limited in publicly accessible documents. The primary characterization was performed using a suite of spectroscopic techniques.

Table 1: Summary of Physicochemical Properties of Ferrocin A

Property	Value
Molecular Formula	Data not available
Molecular Weight	Data not available
Appearance	Data not available
Optical Rotation	Data not available
UV-Vis λmax	Data not available

Table 2: Summary of Spectroscopic Data for Ferrocin A


Technique	Key Observations
¹H NMR	Data not available
¹³ C NMR	Data not available
Mass Spectrometry	Data not available
Amino Acid Analysis	Data not available

Experimental Protocols

The isolation and purification of **Ferrocin A** involved a multi-step process designed to separate it from other components in the bacterial culture.

Isolation and Purification Workflow

Click to download full resolution via product page

Caption: Workflow for the isolation and purification of Ferrocin A.

Detailed Methodologies

- 1. Fermentation:
- Pseudomonas fluorescens YK-310 is cultured in a suitable broth medium under optimal conditions for antibiotic production.
- 2. Extraction:

- The culture filtrate is subjected to extraction with butanol to partition the ferrocins into the organic phase.
- 3. Column Chromatography:
- The butanol extract is concentrated and then subjected to column chromatography using an adsorption resin to achieve initial separation.
- Further purification is carried out using silica gel column chromatography.
- 4. Preparative High-Performance Liquid Chromatography (HPLC):
- The final purification step involves preparative reverse-phase HPLC to yield highly purified
 Ferrocin A.
- 5. Structure Elucidation:
- The purified **Ferrocin A** is subjected to various spectroscopic analyses, including NMR and mass spectrometry, for structural determination.
- Degradative methods, such as acid hydrolysis followed by amino acid analysis, are employed to determine the peptide composition.

Biological Activity and Signaling Pathways

Ferrocins have demonstrated antibacterial activity against Gram-negative bacteria.[1] However, specific details regarding the signaling pathways in target organisms that are affected by **Ferrocin A** are not available in the reviewed literature. Further research is required to elucidate the mechanism of action and its impact on bacterial signaling cascades.

Conclusion

Ferrocin A represents an intriguing iron-containing peptide antibiotic with potential for further investigation. While its general structural class has been identified, a complete and detailed chemical structure and comprehensive characterization data are not widely available. The experimental protocols for its isolation and purification provide a foundation for obtaining this molecule for further study. Future research should focus on obtaining a high-resolution

structure, elucidating its mechanism of action, and exploring its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ferrocin A chemical structure and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563573#ferrocin-a-chemical-structure-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com